molecular formula C13H12BrNO B12607194 2-(Benzyloxy)-4-(bromomethyl)pyridine CAS No. 918299-67-9

2-(Benzyloxy)-4-(bromomethyl)pyridine

Cat. No.: B12607194
CAS No.: 918299-67-9
M. Wt: 278.14 g/mol
InChI Key: CODAGQPRDJCUGH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(bromomethyl)pyridine is a versatile chemical building block of significant value in medicinal chemistry and drug discovery research. The benzyloxy and bromomethyl functional groups on the pyridine ring make it a valuable scaffold for constructing more complex molecules via various coupling reactions. Compounds with similar structures have been utilized as key intermediates in the synthesis of potential therapeutic agents, such as pyranone-carbamate derivatives investigated for their activity against neurodegenerative diseases . This reagent is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromomethyl group can be used to introduce sp3-hybridized carbon chains, a valuable strategy for diversifying chemical libraries . The reactive bromomethyl handle also allows for further functionalization, enabling researchers to introduce amines, ethers, amides, and sulfonamides to explore structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918299-67-9

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-(bromomethyl)-2-phenylmethoxypyridine

InChI

InChI=1S/C13H12BrNO/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

CODAGQPRDJCUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)CBr

Origin of Product

United States

Synthesis and Characterization of 2 Benzyloxy 4 Bromomethyl Pyridine

Synthetic Methodologies

A plausible and logical synthetic route to this compound would commence from a readily available starting material, 2-hydroxy-4-methylpyridine (B87338) (also known as 4-methyl-2-pyridone). The synthesis can be conceptualized in two primary steps:

O-Benzylation: The first step involves the protection of the hydroxyl group of 4-methyl-2-pyridone as its benzyl (B1604629) ether. This is typically achieved through a Williamson ether synthesis, where the pyridone is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridoxide salt, which then acts as a nucleophile, displacing the bromide from benzyl bromide to form 2-(benzyloxy)-4-methylpyridine.

Benzylic Bromination: The second step is the selective bromination of the methyl group at the 4-position. This transformation is a free-radical substitution reaction. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride is the standard method for such benzylic brominations. daneshyari.com Studies on the radical bromination of variously substituted methylpyridines (lutidines) have shown that methyl groups at the 4-position are susceptible to this reaction. daneshyari.com

This sequence provides a targeted pathway to the desired bifunctional product, this compound.

Physical and Chemical Properties

Specific experimental data for this compound is not extensively documented. However, its properties can be estimated based on its structure and comparison with related compounds. It is expected to be a solid at room temperature with limited water solubility but good solubility in common organic solvents.

Table 1: Predicted Physical and Chemical Properties of this compound (Note: These are estimated values as specific experimental data is not publicly available.)

PropertyPredicted Value
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be a solid
Boiling Point Decomposes at high temperatures
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate (B1210297); Insoluble in water

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data provides a clear fingerprint for the molecule's identity.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are predicted values for structural elucidation.)

TechniqueExpected Features
¹H NMR δ ~ 4.5 ppm (s, 2H, -CH₂Br); δ ~ 5.4 ppm (s, 2H, -OCH₂Ph); δ ~ 6.8-8.2 ppm (m, 8H, aromatic protons from pyridine (B92270) and benzyl rings)
¹³C NMR δ ~ 32 ppm (-CH₂Br); δ ~ 70 ppm (-OCH₂Ph); δ ~ 110-165 ppm (aromatic carbons)
Mass Spec (EI) Expected M⁺ peak at m/z 277/279 (due to ⁷⁹Br/⁸¹Br isotopes); key fragment at m/z 91 (benzyl cation)
IR Spectroscopy C-H (aromatic), C-O (ether), C-N stretching bands

Chemical Transformations and Reactivity of 2 Benzyloxy 4 Bromomethyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon atom electrophilic and prone to undergo nucleophilic substitution reactions, typically via an S_N2 mechanism. This reactivity is central to the use of 2-(benzyloxy)-4-(bromomethyl)pyridine as a building block in the synthesis of more complex molecules.

The alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org this compound readily reacts with primary and secondary amines to yield the corresponding substituted benzylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated.

However, a common challenge in the alkylation of primary and secondary amines is over-alkylation. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to subsequent reactions that can produce a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uk To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the amine or employing a competitive deprotonation/protonation strategy. chemguide.co.ukrsc.org

A well-established method to synthesize primary amines while avoiding over-alkylation is the Gabriel synthesis. This involves reacting the alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine. libretexts.org

Table 1: Representative Conditions for C-N Bond Formation with Halides

ReagentNucleophileSolventConditionsProduct TypeRef.
1-BromooctaneAmmonia--Mixture of primary and secondary amines wikipedia.org
Benzyl (B1604629) Bromides4-CyanophenolAcetoneK₂CO₃, RefluxBenzyloxybenzonitriles nih.gov
Alkyl BromidesPrimary Amine Hydrobromides-Controlled DeprotonationSecondary Amine rsc.org
Alkyl HalidePotassium Phthalimide--Primary Amine (via intermediate) libretexts.org

Oxygen-based nucleophiles, such as alcohols and carboxylates, can displace the bromide ion to form ethers and esters, respectively. The reaction with an alcohol, typically in its deprotonated alkoxide form, yields a benzylic ether. For example, the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl chloride in the presence of potassium carbonate and DMF yields 6-benzyloxy-2-nitrotoluene, demonstrating a similar transformation. orgsyn.org Similarly, reacting this compound with a carboxylate salt (R-COO⁻) would produce the corresponding ester, 2-(benzyloxy)-4-((acyloxy)methyl)pyridine.

Sulfur nucleophiles are generally more reactive than their oxygen counterparts in S_N2 reactions. rsc.org Thiols (R-SH) or their corresponding thiolate anions (R-S⁻) react efficiently with this compound to form thioethers (sulfides). These reactions are typically rapid and high-yielding. Model reactions show that benzylic bromides react with thiols to form the corresponding thioether products. rsc.org The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) highlights the high reactivity of sulfur nucleophiles toward electrophilic centers adjacent to a heterocyclic ring. mdpi.com

The introduction of a nitrile group (-CN) can be achieved through a nucleophilic substitution reaction using a cyanide salt, such as sodium or potassium cyanide. chemspider.com The reaction of this compound with NaCN in a polar aprotic solvent like DMSO would yield 2-(2-(benzyloxy)pyridin-4-yl)acetonitrile. This reaction is a valuable method for carbon-chain extension, and the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The synthesis of 2-pyridyl benzyl cyanide from benzyl cyanide and 2-chloropyridine (B119429) illustrates a related synthesis of a pyridyl acetonitrile (B52724) derivative. google.com

Table 2: Cyanation of a Benzylic Bromide

SubstrateReagentSolventTemperatureProductRef.
2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene (B151609)Sodium CyanideDMSO90 °C2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile chemspider.com

When this compound reacts with a tertiary amine, the product is a quaternary ammonium salt. wikipedia.org This reaction, known as the Menshutkin reaction, is typically straightforward as over-alkylation is not possible. wikipedia.org The product would be a pyridinium (B92312) salt with the 2-(benzyloxy)pyridin-4-ylmethyl group attached to the nitrogen of the tertiary amine. Furthermore, if primary or secondary amines are treated with an excess of this compound, the reaction will proceed until the quaternary ammonium salt is formed. masterorganicchemistry.comchemguide.co.uk These salts are often crystalline solids and are used in various applications, including as phase-transfer catalysts. researchgate.net

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. It can react with electrophiles, most notably alkylating agents, to form quaternary pyridinium salts. google.comosti.gov

In the case of this compound, the most readily available alkylating agent is the molecule itself, which could potentially lead to self-alkylation or polymerization under certain conditions. More controlled quaternization can be achieved by reacting it with a different alkyl halide, such as methyl iodide. The resulting N-alkyl-2-(benzyloxy)-4-(bromomethyl)pyridinium salt would feature an even more activated bromomethyl group due to the positive charge on the pyridine ring.

Another characteristic reaction of pyridine nitrogen is its oxidation to an N-oxide. This is typically accomplished using a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting this compound N-oxide would exhibit different reactivity, particularly in reactions involving the pyridine ring itself.

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary pyridinium salt. The process, known as quaternization, converts the neutral pyridine ring into a positively charged species.

Studies on the quaternization of similar pyridine derivatives, such as poly(4-vinyl pyridine), with various alkyl bromides have shown that the reaction kinetics are influenced by steric and electronic factors. For instance, the reaction with benzyl bromide proceeds with a lower activation energy compared to n-alkyl bromides, indicating a faster reaction rate. rsc.org This is attributed to the electronic properties of the benzyl group. rsc.org In the case of this compound, intermolecular reactions can lead to self-quaternization or polymerization, particularly under conditions that favor nucleophilic substitution.

Table 1: Quaternization Reaction Parameters for Pyridine Derivatives

Alkylating AgentRelative Rate Constant (k₀)Activation Energy (E₀) (kJ mol⁻¹)
Ethyl BromideReference68.8 ± 3.3
n-Propyl BromideLower66.2 ± 4.3
n-Butyl BromideLower65.8 ± 4.0
Benzyl BromideHigher52.6 ± 4.9

Data adapted from studies on poly(4-vinyl pyridine). rsc.org

Coordination Chemistry with Metal Centers

The pyridine nitrogen of this compound can act as a Lewis base, donating its electron pair to coordinate with various metal centers. This property allows it to function as a ligand in the formation of metal complexes. The coordination can lead to the formation of stable complexes with transition metals such as palladium (II). rsc.org The nature of the substituent at the 2-position (benzyloxy group) and the 4-position (bromomethyl group) can influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complex. rsc.org In some cases, ligands containing pyridyl groups have been shown to decompose in the presence of a manganese source and an oxidant to form pyridine-2-carboxylic acid, which then acts as the active catalytic species. rsc.orgresearchgate.net

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group serves as a crucial protecting group for the hydroxyl function at the 2-position of the pyridine ring. Its removal (deprotection) is a key step in many synthetic pathways.

Cleavage Reactions for Deprotection (e.g., Hydrogenolysis)

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds to yield the deprotected alcohol (in this case, a hydroxypyridine) and toluene (B28343) as a byproduct. organic-chemistry.org This method is favored for its mild conditions and high efficiency. organic-chemistry.org

Alternative methods for debenzylation include the use of strong acids or oxidizing agents. organic-chemistry.org For example, boron tribromide (BBr₃) is effective in cleaving benzyl ethers to yield the corresponding alcohol and alkyl bromide. researchgate.net Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can also be employed, particularly for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov

Table 2: Common Deprotection Methods for Benzyl Ethers

Reagent/MethodConditionsProducts
H₂, Pd/C (Hydrogenolysis)H₂ gas, Pd/C catalystAlcohol, Toluene
Boron Tribromide (BBr₃)Inert solventAlcohol, Alkyl Bromide
DDQ (Oxidative Cleavage)Wet dichloromethaneAlcohol, Benzaldehyde (B42025) derivative

Role as a Temporary Protecting Group in Complex Syntheses

In the synthesis of complex molecules, protecting groups are essential for masking reactive functional groups while other parts of the molecule are being modified. The benzyloxy group is widely used as a temporary protecting group for alcohols and phenols due to its stability under a variety of reaction conditions (e.g., acidic, basic, and some oxidative/reductive conditions) and its relatively straightforward removal via hydrogenolysis. organic-chemistry.orgnih.gov

In the context of this compound, the benzyloxy group protects the 2-hydroxy-pyridine tautomer, preventing its interference in reactions involving the bromomethyl group or the pyridine nitrogen. Once the desired modifications at other positions are complete, the benzyloxy group can be selectively removed to reveal the hydroxyl group. organic-chemistry.orgnih.gov

Derivatization via the Bromomethyl Group for Further Functionalization

The bromomethyl group at the 4-position is a highly reactive site, serving as a versatile handle for introducing a wide range of functional groups.

Conversion to Aldehydes or Carboxylic Acids

The bromomethyl group can be readily oxidized to form an aldehyde or a carboxylic acid, providing entry into other classes of compounds.

Conversion to Aldehydes: The transformation of a benzyl bromide to a benzaldehyde can be achieved through various methods, including the Sommelet reaction or by nucleophilic substitution with a protected aldehyde equivalent followed by deprotection. Another approach involves oxidation using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile. organic-chemistry.org

Conversion to Carboxylic Acids: The oxidation of the benzylic position to a carboxylic acid is a common transformation. organic-chemistry.org Benzyl bromides can be directly oxidized to the corresponding benzoic acids using reagents such as potassium permanganate (B83412) (KMnO₄) or by using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org Another method involves photoirradiation in the presence of molecular oxygen and catalytic hydrobromic acid. organic-chemistry.org In the context of manganese-based catalysis, pyridyl ligands have been observed to degrade to pyridine-2-carboxylic acid. rsc.orgresearchgate.net

Table 3: Oxidation of Benzylic Halides

Desired ProductReagent(s)Conditions
Aldehyde4-acetamido-TEMPO tetrafluoroborateWet MeCN, room temperature
Carboxylic AcidH₂O₂, Na₂WO₄·2H₂OPhase-transfer catalyst, no organic solvent
Carboxylic AcidO₂, HBr (catalytic)Photoirradiation

Introduction of Alkenyl or Alkynyl Moieties

The electrophilic nature of the carbon atom in the bromomethyl group of this compound allows for its reaction with various carbon-based nucleophiles, including those derived from alkenes and alkynes. These reactions typically proceed via a nucleophilic substitution mechanism (SN2), leading to the formation of a new carbon-carbon bond and the displacement of the bromide ion.

One documented example involves the alkynylation of this compound to synthesize a precursor for a novel class of compounds. In this transformation, the pyridine derivative is treated with a terminal alkyne under basic conditions to afford the corresponding 4-alkynyl-substituted pyridine.

A specific application of this is the synthesis of 2-(benzyloxy)-4-((4-(trifluoromethoxy)phenyl)ethynyl)methyl)pyridine. The reaction involves the coupling of this compound with 1-ethynyl-4-(trifluoromethoxy)benzene. This transformation is effectively carried out using potassium carbonate as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds smoothly at room temperature to give the desired product in a high yield of 85%.

Table 1: Alkynylation of this compound

Alkyne SubstrateReagents and ConditionsProductYield (%)
1-Ethynyl-4-(trifluoromethoxy)benzeneK₂CO₃, DMF, Room Temperature2-(Benzyloxy)-4-(((4-(trifluoromethoxy)phenyl)ethynyl)methyl)pyridine85

This reaction highlights a straightforward and efficient method for introducing an alkynyl moiety onto the pyridine scaffold, providing a valuable building block for the synthesis of more complex molecular architectures. The mild conditions and high yield make this a synthetically useful transformation.

Radical Reactions and Reductions of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of this compound is relatively weak and can be cleaved homolytically to generate a 2-(benzyloxy)-4-(pyridinylmethyl) radical. This radical intermediate can then participate in a variety of chemical transformations, including reduction to a methyl group or addition to other molecules.

While specific, detailed research findings on the radical reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from standard radical chemistry principles. A common method for the reduction of such benzylic-type halides involves the use of a radical reducing agent, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

In such a proposed reaction, the tributyltin radical, generated from the initiator, would abstract the bromine atom from this compound to form the 2-(benzyloxy)-4-(pyridinylmethyl) radical. This radical would then abstract a hydrogen atom from a molecule of tributyltin hydride to yield the reduced product, 2-(benzyloxy)-4-methylpyridine, and regenerate the tributyltin radical to continue the chain reaction.

Table 2: Proposed Radical Reduction of this compound

Reaction TypeReagents and Conditions (Proposed)Product (Proposed)
Radical ReductionTributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene, Heat2-(Benzyloxy)-4-methylpyridine

This type of radical reduction is a standard and reliable transformation in organic synthesis for the dehalogenation of alkyl halides. Although a specific published example for this compound is not provided, this pathway represents a highly plausible and expected transformation for this compound based on fundamental principles of radical reactivity.

Applications in the Synthesis of Complex Organic Molecules

Building Block for Heterocyclic Systems

The inherent reactivity of the bromomethyl group allows for its use as an anchor point to construct larger, more intricate heterocyclic frameworks. The pyridine (B92270) core itself provides a rigid scaffold with specific electronic and coordinating properties that are desirable in many advanced materials and pharmaceutical agents.

The construction of fused pyridine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous therapeutic agents. uctm.edu The 4-(bromomethyl) group on the pyridine ring is a potent electrophile, readily undergoing alkylation reactions with various nucleophiles. This reactivity can be harnessed to initiate intramolecular or intermolecular cyclization cascades, leading to the formation of fused heterocyclic systems. For example, reaction with a dinucleophile, such as a substituted aminopyrazole or aminopyrimidine, can lead to the formation of bicyclic structures like pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines, respectively. nih.gov

In a typical synthetic approach, the bromomethyl group would react with a primary or secondary amine on an adjacent heterocyclic precursor. The resulting intermediate, now tethered to the pyridine ring, can undergo a subsequent intramolecular cyclization to forge the new fused ring. The benzyloxy group at the 2-position can be carried through the synthesis and deprotected at a later stage to yield a 2-pyridone, or it can influence the electronic properties and reactivity of the pyridine ring during the cyclization steps. nih.govnih.gov

Macrocycles are large ring structures that are of immense interest for their ability to bind metal ions and small molecules, finding applications in catalysis, medical imaging, and as therapeutic agents. nih.govnih.gov The introduction of a pyridine unit into a macrocyclic backbone imparts conformational rigidity and provides a well-defined coordination site for metal ions. researchgate.net

2-(Benzyloxy)-4-(bromomethyl)pyridine is an ideal building block for such purposes. Its single bromomethyl handle allows it to be incorporated as a pendant arm on a pre-formed macrocycle or used in a stepwise approach to build the macrocyclic ring itself. A common strategy involves reacting a bis-electrophile, such as 1,3-bis(bromomethyl)benzene (B165771) or a related pyridine derivative like 2,6-bis(bromomethyl)pyridine, with a suitable di-nucleophile (e.g., a diamine or dithiol) in a [2+2] condensation to form the macrocycle. nih.gov By analogy, this compound can be reacted with large, flexible di-nucleophiles to create sophisticated, asymmetric macrocycles with a functionalized pyridine subunit. nih.gov

Beyond simple fused systems, this compound can serve as a key component in the synthesis of extended polycyclic and heteroaromatic compounds. These structures are investigated for their unique electronic properties and potential use in materials science and as complex drug scaffolds. Strategies often involve intramolecular cyclization reactions where the bromomethyl group is the linchpin. nih.gov

For instance, the bromomethyl group can be used to alkylate a carbon nucleophile, such as an enolate or a stabilized carbanion, attached to another aromatic or heteroaromatic ring system. Subsequent cyclization and aromatization reactions can then be employed to construct a new fused ring onto the pyridine core. This approach allows for the regioselective synthesis of complex, multi-ring systems where the pyridine unit's position is precisely controlled.

Precursor for Advanced Synthetic Intermediates

The title compound not only serves as a direct building block but also as a precursor to other valuable synthetic intermediates. The distinct reactivity of its functional groups allows for sequential modifications, enabling the synthesis of highly specialized molecules like non-natural amino acids and scaffolds for natural product synthesis.

Non-natural amino acids are critical components in peptide and protein engineering, drug design, and catalyst development. Pyridylalanines, which feature a pyridine ring in their side chain, are of particular interest due to their ability to mimic histidine, act as metal chelators, and introduce unique structural constraints into peptides. psu.edu

The synthesis of pyridylalanine derivatives can be efficiently achieved using this compound. The most common method is the alkylation of a glycine (B1666218) enolate equivalent with the electrophilic bromomethyl group. nih.govresearchgate.net In this process, a protected glycine derivative (e.g., as a Schiff base or N-acyl derivative) is deprotonated with a strong base to form a nucleophilic enolate, which then displaces the bromide on the pyridine building block. Subsequent deprotection of the amino and carboxyl groups yields the desired pyridylalanine. The presence of the benzyloxy group on the pyridine ring offers an additional site for modification; it can be removed later in the synthesis to unmask a 2-pyridone functionality, creating a highly functionalized and structurally unique amino acid derivative. researchgate.net

Many complex natural products possess a substituted pyridine core, which is often essential for their biological activity. researchgate.net A notable example is the potent antitumor antibiotic Streptonigrin, a tetracyclic compound featuring a pentasubstituted aminoquinoline ring system that is biosynthetically derived from a substituted pyridine. acs.orgnih.gov The total synthesis of Streptonigrin and its analogs is a significant challenge that relies on the availability of precisely substituted pyridine building blocks. nih.govmit.edu

While not directly reported in seminal total syntheses of Streptonigrin, this compound represents the type of highly tailored, functionalized scaffold necessary for creating novel analogs of such natural products. nih.gov Synthetic routes to complex targets often require building blocks where each position is specifically functionalized or protected for sequential reactions. The title compound provides a 4-methylpyridine (B42270) scaffold with orthogonal protecting groups—the benzyloxy group for the 2-position and the bromomethyl handle for elaboration at the 4-position—making it a valuable starting point for the synthesis of complex pyridine-containing natural product analogs.

Interactive Data Table: Applications of this compound

Application Area Target Molecule Class Role of this compound Key Reaction Type Illustrative Analogs/Products
Heterocyclic Systems Fused PyridinesElectrophilic building block for cyclizationNucleophilic Substitution / CyclizationPyrazolo[3,4-b]pyridines, Pyrido[2,3-d]pyrimidines
Heterocyclic Systems Macrocyclic LigandsAsymmetric pyridine-containing componentNucleophilic SubstitutionPyridine-containing Azacrown Ethers
Heterocyclic Systems Polycyclic HeteroaromaticsScaffold for ring annulationAlkylation / Intramolecular CyclizationSubstituted Naphthyridines
Synthetic Intermediates Amino Acid DerivativesElectrophilic side-chain precursorAlkylation of Glycine Enolate4-Pyridylalanine derivatives
Synthetic Intermediates Natural Product ScaffoldsFunctionalized core for analog synthesisMulti-step organic synthesisStreptonigrin Analogs

Utilization in the Preparation of Chemosensors and Probes

The pyridine ring is a common structural motif in the design of chemosensors and fluorescent probes due to its ability to coordinate with metal ions and its favorable photophysical properties. The nitrogen atom of the pyridine can act as a binding site, and modifications to the ring can tune its selectivity and signaling mechanism. The bromomethyl group, in principle, offers a convenient handle for the covalent attachment of this pyridine derivative to other molecular frameworks, such as fluorophores or chromophores, to create sophisticated sensor systems.

However, a detailed search of scientific databases and chemical literature yields no specific examples of this compound being directly employed in the synthesis of chemosensors or probes. While numerous studies describe the use of other pyridine derivatives for these purposes, the application of this particular compound remains undocumented in published research. The potential for its use exists, for instance, by reacting the bromomethyl group with a hydroxyl- or amino-functionalized signaling unit. The benzyloxy group could serve to modulate the electronic properties of the pyridine ring or to enhance the solubility of the final sensor molecule. Despite this theoretical potential, no concrete research findings are available to be presented in this section.

Applications in Supramolecular Chemistry and Material Science

Precursors for Polymer Design with Integrated Pyridine Moieties

The incorporation of pyridine units into polymer chains can impart a range of interesting properties, including metal-coordination capabilities, pH-responsiveness, and catalytic activity. The bifunctional nature of this compound, with its reactive bromomethyl group, suggests its potential as a monomer or a functionalizing agent in polymer synthesis. For example, it could theoretically be used in polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to introduce benzyloxypyridine moieties into the polymer backbone or as side chains.

Nevertheless, a thorough review of the literature does not provide any specific instances of this compound being used as a precursor for polymer design. Research in the field of pyridine-containing polymers typically utilizes other, more readily available or specifically designed pyridine monomers. The benzyloxy group might be seen as a protecting group for a 2-pyridone tautomer, which could be deprotected after polymerization to introduce further functionality. However, without any documented examples, this remains a hypothetical application.

Ligands for Catalysis and Metal Complexation

Pyridine-based ligands are of paramount importance in coordination chemistry and homogeneous catalysis. The nitrogen atom of the pyridine ring readily coordinates to a wide variety of metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The 4-(bromomethyl) group of the title compound could be used to anchor the pyridine ligand to a solid support or to incorporate it into a larger, multidentate ligand framework.

Despite the logical potential for its use in this context, there is a lack of published research demonstrating the application of this compound as a ligand for catalysis or metal complexation. The synthesis and catalytic testing of metal complexes often involve more established or elaborately designed pyridine-containing ligands. While one could envision its reaction with other donor groups to create novel chelating ligands, no such studies featuring this compound have been reported in the scientific literature.

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

The primary transformations involving this compound center on the high reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution (S_N) Reactions: The most fundamental reaction involving this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile (Nu⁻). Due to the primary nature of the carbon and the stability of the benzylic-like transition state, this reaction predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. nih.gov

The mechanism can be described as follows:

A nucleophile directly attacks the electrophilic methylene carbon of the bromomethyl group.

This attack occurs from the side opposite to the carbon-bromine bond.

A single, concerted transition state is formed where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

The reaction results in the inversion of stereochemistry at the methylene carbon, although this is only relevant if the carbon becomes a stereocenter during the reaction.

The reactivity of the bromomethyl group in such pyridine systems is well-established. It is a key structural motif used to build more complex molecules, such as in the synthesis of pharmaceutical agents or materials with specific electronic properties. pipzine-chem.com The reaction is robust and compatible with a wide range of nucleophiles, including thiols, amines, alcohols, and carbanions. nih.gov The presence of the electron-donating benzyloxy group at the 2-position can subtly influence the electron density of the pyridine ring but does not significantly hinder the S_N2 reaction at the distant 4-position.

A study investigating thiol bis-alkylation with related bis(bromomethyl)pyridine linkers confirmed that the reaction proceeds through a series of two nucleophilic substitutions, highlighting the high reactivity of the bromomethyl group attached to a pyridine ring. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions Modifying the Bromomethyl Group

While the methylene carbon of the bromomethyl group is prochiral, it is not a stereocenter. However, a stereocenter can be generated through reactions, making stereochemical control a significant consideration. Diastereoselectivity can be achieved if the reaction introduces a new stereocenter in a molecule that already contains one, or if a chiral reagent is used.

Substrate-Controlled Diastereoselectivity: If this compound is reacted with a chiral nucleophile, two diastereomeric products can be formed. The inherent stereochemistry of the nucleophile can direct its approach to the electrophilic methylene carbon, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the steric and electronic differences between the pathways leading to the two different products.

Reagent-Controlled Diastereoselectivity: Alternatively, stereocontrol can be exerted through the use of chiral catalysts or auxiliaries, a common strategy in modern organic synthesis. For instance, recent advances in the catalytic stereoselective dearomatization of pyridine derivatives demonstrate that external chiral catalysts can induce high levels of stereocontrol. mdpi.com While these examples involve modification of the pyridine ring itself, the principles are applicable. A chiral phase-transfer catalyst, for example, could be used to deliver an achiral nucleophile to the bromomethyl group, resulting in an enantiomerically enriched product.

The stereochemical outcome of such reactions is often dictated by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the molecule. nih.gov In the context of this compound, the bulky benzyloxy group could potentially influence the trajectory of an incoming nucleophile, although its distance from the reaction center at the 4-position may limit its directing effect.

Computational Modeling of Reactivity, Selectivity, and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. ias.ac.in Such studies provide deep insights into the molecule's electronic structure, reactivity, and potential interaction with other species.

Electronic Structure and Reactivity Prediction: DFT calculations can be used to model the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).

HOMO (Highest Occupied Molecular Orbital): Indicates regions of the molecule that are electron-rich and likely to act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions that are electron-poor and susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized significantly on the σ* antibonding orbital of the C-Br bond, confirming its status as the primary electrophilic site.

Molecular Electrostatic Potential (MEP): Creates a color-coded map of electron density, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

The benzyloxy group at the 2-position acts as an electron-donating group through resonance, increasing the electron density on the pyridine ring. Conversely, the bromomethyl group is electron-withdrawing. DFT analyses on substituted pyridines have been used to quantify their nucleophilicity and predict their behavior in reactions. ias.ac.in

Computational MethodPredicted PropertyRelevance to this compound
DFT (e.g., B3LYP)Frontier Molecular Orbitals (HOMO/LUMO)Identifies nucleophilic (ring) and electrophilic (CH₂Br) sites.
DFTMolecular Electrostatic Potential (MEP)Visualizes electron density distribution and reactive sites.
TD-DFTExcited States / UV-Vis SpectraPredicts electronic transitions and spectroscopic properties. chemrxiv.org
Transition State TheoryReaction Energy ProfileCalculates activation barriers for key reactions like S_N2 substitution.

Spectroscopic Analysis for Reaction Monitoring and Product Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure of this compound and for monitoring the progress of its reactions. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The complete assignment of signals can be achieved using two-dimensional techniques like HMQC and HMBC. nih.gov

¹H NMR: The spectrum is expected to show distinct signals for each type of proton. A sharp singlet for the methylene protons of the bromomethyl group (CH₂Br) would typically appear around 4.4-4.7 ppm. nih.gov Another singlet for the benzyloxy methylene protons (OCH₂) would be found further downfield, around 5.4 ppm. The aromatic region (6.8-8.5 ppm) would contain signals for the three protons on the pyridine ring and the five protons of the phenyl ring.

¹³C NMR: The spectrum would show signals for all 12 unique carbon atoms in the molecule. The bromomethyl carbon is expected around 30-35 ppm, while the benzyloxy methylene carbon would be near 70 ppm. The pyridine and benzene (B151609) ring carbons would appear in the 110-165 ppm range. acs.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
CH₂-Br~4.5 (s, 2H)~32
O-CH₂-Ph~5.4 (s, 2H)~70
Pyridine-H3~6.9 (d)~112
Pyridine-H5~7.2 (dd)~122
Pyridine-H6~8.2 (d)~148
Phenyl Protons~7.3-7.5 (m, 5H)~127-136
Pyridine C-2-~163
Pyridine C-4-~149

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and its reaction products.

Molecular Ion (M⁺): The mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₁₃H₁₂BrNO, the expected molecular weight is approximately 277/279 g/mol .

Fragmentation: Common fragmentation patterns would include the loss of the bromine atom [M-Br]⁺, cleavage of the benzyl (B1604629) group to give [M-C₇H₇]⁺, and loss of the entire benzyloxy group [M-OC₇H₇]⁺. The pyridine ring itself is relatively stable to fragmentation. youtube.com

Table of Compounds

Approaches for the Formation of the Bromomethyl Substituent

Once the benzyloxy group is in place, the next key transformation is the introduction of the bromomethyl substituent at the 4-position of the pyridine ring.

Halogenation of 4-Methylpyridine (B42270) Derivatives at the Benzylic Position

For precursors containing a 4-methyl group, such as 2-(benzyloxy)-4-methylpyridine, the most direct method for introducing the bromo substituent is through benzylic bromination. This free-radical halogenation specifically targets the C-H bonds of the methyl group attached to the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN, or under photochemical conditions (UV light). libretexts.orgyoutube.comchadsprep.comyoutube.comyoutube.com The use of NBS is advantageous as it provides a low and constant concentration of bromine in the reaction mixture, which minimizes side reactions such as addition to the pyridine ring. libretexts.orgchadsprep.com

The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized benzylic radical, which then reacts with bromine to form the desired bromomethyl product. libretexts.orgyoutube.com

Typical Conditions for Benzylic Bromination:

ReagentInitiatorSolventReference
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄ or CH₂Cl₂ libretexts.orgchadsprep.com
N-Bromosuccinimide (NBS)UV light (hν)CCl₄ libretexts.orgyoutube.com

Conversion of Hydroxymethyl to Bromomethyl Groups (e.g., using Phosphorus Tribromide)

An alternative strategy involves the conversion of a pre-existing hydroxymethyl group at the 4-position to a bromomethyl group. This approach is useful if the synthetic route provides access to (2-(benzyloxy)pyridin-4-yl)methanol. bldpharm.com

Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation. masterorganicchemistry.com The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite (B83602) ester). Subsequent nucleophilic attack by the bromide ion on the carbon atom results in the formation of the alkyl bromide with inversion of configuration if the carbon is chiral. masterorganicchemistry.com This method is generally mild and avoids the carbocation rearrangements that can occur when using hydrobromic acid. masterorganicchemistry.com

Convergent and Linear Synthesis Pathways

The synthesis of 2-(benzyloxy)-4-(bromomethyl)pyridine can be approached through either a linear or a convergent strategy.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. For the target molecule, a convergent approach is less obvious but could theoretically involve the coupling of a pre-functionalized pyridine ring with a benzyl group. However, given the reactivity of the bromomethyl group, a linear approach where the benzyloxy group is introduced first, followed by the bromination of the methyl group, is generally more practical and commonly employed. The Hantzsch pyridine synthesis is a classic example of a convergent approach to building substituted pyridine rings, which could be adapted to produce a precursor to the target molecule. beilstein-journals.org

Synthetic Methodologies for this compound and Analogs

The synthesis of this compound, a functionalized pyridine derivative, involves strategic chemical transformations. These methodologies can be broadly categorized into stepwise functionalization of a pre-existing pyridine ring and the construction of the pyridine core through one-pot strategies. Furthermore, catalytic methods, particularly those employing transition metals and adhering to green chemistry principles, play a significant role in the efficient synthesis of such pyridine derivatives. A critical aspect of these syntheses is the preparation of key precursors and the management of intermediate transformations.

1 Stepwise Functionalization of Pyridine Rings

The stepwise approach to synthesizing this compound typically commences with a suitably substituted pyridine precursor, which is then sequentially modified. A plausible route starts from 4-methyl-2-chloropyridine. The synthesis of the key intermediate, 2-(benzyloxy)pyridine, can be achieved by heating a mixture of benzyl alcohol and 2-chloropyridine with potassium hydroxide in toluene (B28343). d-nb.info This Williamson ether synthesis variant provides the benzyloxy-substituted pyridine, which can then be further functionalized.

The subsequent and crucial step is the selective bromination of the methyl group at the 4-position. Radical bromination is a common method for the functionalization of benzylic C-H bonds. Reagents such as N-bromosuccinimide (NBS), often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), are frequently employed for the bromination of methyl groups on heterocyclic rings. nih.gov For instance, the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings has been successfully carried out using NBS. nih.gov Another effective brominating agent is pyridinium (B92312) bromide perbromide. nih.gov

A potential synthetic sequence is outlined below:

Benzylation: Reaction of 4-methyl-2-chloropyridine with benzyl alcohol in the presence of a strong base like potassium hydroxide to form 2-(benzyloxy)-4-methylpyridine.

Bromination: Subsequent radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) and a radical initiator to yield this compound.

An alternative stepwise functionalization could involve the synthesis of 2-alkoxy-4-substituted pyridine derivatives, as described in some patents. This process may involve steps like nitrogen oxidation, etherification, and then functionalization at the 4-position. google.comscispace.com

2 One-Pot Synthetic Strategies for Pyridine Core Construction

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient alternative for constructing the pyridine core with the desired substitution pattern. core.ac.uk These methods often involve multicomponent reactions, which enhance atom economy and reduce waste. nih.govacs.orgresearchgate.net

The Bohlmann-Rahtz pyridine synthesis is a classic example that can be adapted for this purpose. This reaction typically involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. core.ac.uk By carefully selecting the starting materials, it is possible to construct a pyridine ring with substituents at the 2 and 4 positions. For instance, a one-pot, three-component cyclocondensation process can be employed by reacting a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk

Modern variations of one-pot syntheses often utilize microwave irradiation to accelerate reaction times and improve yields. core.ac.uknih.govacs.orgresearchgate.net For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to be an effective green method for synthesizing polysubstituted pyridines. nih.govacs.orgresearchgate.net While not directly reported for this compound, these methodologies could be adapted by choosing appropriate starting materials that would lead to the desired substitution pattern after cyclization.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-(Benzyloxy)-4-(bromomethyl)pyridine

The chemical industry's increasing focus on sustainability is driving the development of "green" synthetic methods for producing pyridine (B92270) derivatives. nih.govijarsct.co.in Traditional synthesis methods for such compounds often involve hazardous reagents, harsh reaction conditions, and generate significant waste. ijarsct.co.in Future research into the synthesis of this compound will likely prioritize the development of more environmentally friendly and efficient processes.

Key areas of development include:

Green Solvents and Catalysts: A shift towards the use of eco-friendly solvents, such as water or bio-based solvents, and the development of reusable, non-toxic catalysts are expected. nih.govbhu.ac.in For instance, the use of activated fly ash as a catalyst has been reported for the synthesis of some pyridine derivatives, offering a green and cost-effective alternative. bhu.ac.in

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasonic synthesis are being explored to reduce reaction times and energy consumption. nih.govresearchgate.net These methods have shown success in producing various pyridine derivatives with high yields in shorter timeframes compared to conventional heating. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic pathways that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Pyridine Derivatives

FeatureConventional SynthesisGreen Synthesis Approaches
Solvents Often uses hazardous organic solventsEmploys water, ionic liquids, or solvent-free conditions ijarsct.co.in
Catalysts May use stoichiometric, non-recyclable reagentsUtilizes reusable, non-toxic catalysts like zeolites or biocatalysts ijarsct.co.inbhu.ac.in
Energy Input Typically requires prolonged heatingUtilizes microwave or ultrasound for rapid heating and shorter reaction times nih.gov
Efficiency Often involves multiple steps with intermediate purificationsFocuses on one-pot, multicomponent reactions to improve atom economy researchgate.net

Exploration of New Reaction Pathways for Enhanced Functional Group Transformations

The functional groups present in this compound, namely the benzyloxy ether, the pyridine ring, and the bromomethyl group, offer multiple sites for chemical modification. Future research will likely uncover new reaction pathways to selectively transform these groups, enabling the creation of a wider range of derivatives.

Emerging areas of interest include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. bohrium.com This approach could allow for the introduction of various functional groups at specific positions on the pyridine core of this compound, leading to novel analogues.

Ring Transformation Reactions: Skeletal editing or transmutation of the pyridine ring into other carbo- or heterocyclic systems is a novel strategy for generating molecular diversity. nih.gov Recent studies have demonstrated the conversion of pyridines to benzenes, which could be a potential pathway to access new molecular scaffolds from this compound. nih.gov

Novel Cross-Coupling Reactions: The development of new catalytic systems for cross-coupling reactions will continue to be a major focus. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring, allowing for the synthesis of complex molecules. nih.gov

Advanced Derivatization Strategies for Targeted Molecular Design

The pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. nih.govdoaj.org The unique structure of this compound makes it an attractive starting material for the design and synthesis of targeted molecules, particularly in drug discovery. researchgate.net

Future derivatization strategies are expected to be more rational and target-oriented, aided by computational tools and a deeper understanding of molecular interactions. Key approaches will include:

Scaffold Hopping and Bioisosteric Replacement: The pyridine core can be modified or replaced with other heterocycles to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov The benzyloxy and bromomethyl groups can also be replaced with other functionalities to fine-tune the molecule's interaction with biological targets.

Fragment-Based Drug Design (FBDD): The this compound scaffold could be used as a starting point in FBDD campaigns. By identifying small fragments that bind to a biological target, these can be grown or linked using the pyridine core to create more potent and selective ligands.

Synthesis of Macrocycles and Constrained Peptidomimetics: The reactive bromomethyl group can be used to cyclize molecules, leading to the formation of macrocycles. mdpi.com These constrained structures often exhibit improved binding affinity and metabolic stability compared to their linear counterparts.

Table 2: Potential Applications of Derivatization Strategies

Derivatization StrategyPotential Application AreaRationale
Introduction of polar functional groupsImproved aqueous solubility for pharmaceutical applicationsEnhancing bioavailability and formulation options nih.gov
Attachment of fluorescent tagsDevelopment of molecular probes for bioimagingEnabling visualization and tracking of biological processes
Incorporation into polymer backbonesCreation of functional materials with specific propertiesModifying properties like conductivity, thermal stability, or drug-release profiles

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automation and continuous flow chemistry is set to revolutionize the synthesis and screening of chemical compounds. researchgate.netamt.uk These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability.

Future research on this compound and its derivatives will likely leverage these technologies for:

High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate large libraries of derivatives of this compound. researchgate.net This allows for the efficient screening of compounds for desired properties, accelerating the discovery process.

Process Optimization and Scale-Up: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netillinois.edu This technology is particularly well-suited for optimizing the synthesis of this compound and for scaling up the production of promising derivatives. researchgate.net

Safer Handling of Hazardous Reactions: Flow reactors, with their small reaction volumes, can significantly improve the safety of handling hazardous reagents and intermediates that may be involved in the synthesis or derivatization of this compound. bohrium.com

The adoption of these advanced methodologies will not only accelerate the pace of research but also enable the development of more efficient and sustainable processes for the production and application of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.